4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide
Description
4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a piperazine ring substituted with dichlorophenyl and trifluoromethylphenyl groups, making it a valuable subject for research in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2F3N3O/c19-14-6-5-12(11-15(14)20)25-7-9-26(10-8-25)17(27)24-16-4-2-1-3-13(16)18(21,22)23/h1-6,11H,7-10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPHFGQZJMCDRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide typically involves multiple steps, starting with the preparation of the piperazine ring followed by the introduction of the dichlorophenyl and trifluoromethylphenyl groups. Common synthetic routes include:
Nucleophilic Substitution: The piperazine ring can be synthesized through nucleophilic substitution reactions involving appropriate amines and halogenated compounds.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, organometallic reagents, and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide
- 4-(3,5-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide
- 4-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1-piperazinecarboxamide
Uniqueness
4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide is unique due to the specific positioning of the dichlorophenyl and trifluoromethylphenyl groups on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
